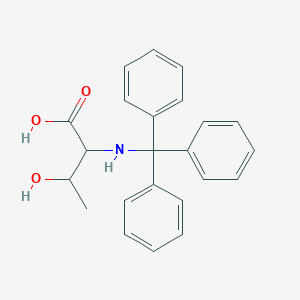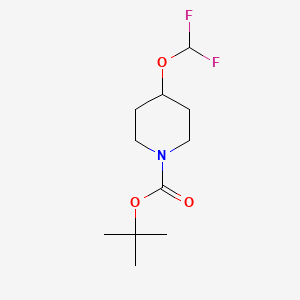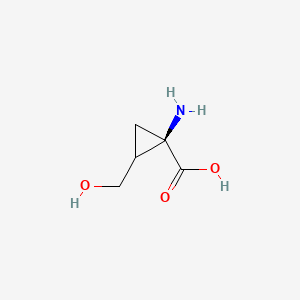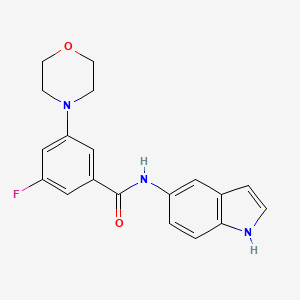![molecular formula C18H17N3O2S B14787776 8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a pyrazole and a benzothiazine moiety, with additional functional groups that enhance its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide typically involves the formation of the fused ring system through a series of condensation and cyclization reactions. One reported method involves the elimination of water and sulfur dioxide (H2O–SO2) followed by an intramolecular ring-closing reaction . This process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities with diverse reactivity and properties.
Industry: The compound’s reactivity and functional group compatibility make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been reported to act as an allosteric inhibitor of focal adhesion kinase (FAK), a protein involved in cell survival and proliferation pathways . The compound binds to a novel allosteric site within the kinase domain, disrupting ATP pocket formation and inhibiting kinase activity . This inhibition can lead to the suppression of cell cycle progression and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyrazolo[4,3-b]indoles: These compounds share a similar fused ring system and have been studied for their anticancer and anti-inflammatory activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This scaffold has been explored for various pharmacological activities, including antimicrobial, antiviral, and antihypertensive effects.
Uniqueness
Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide is unique due to its specific structural features and the presence of the 4-ethylphenyl and 5-methyl substituents, which contribute to its distinct reactivity and biological activity. Its ability to act as an allosteric inhibitor of FAK further distinguishes it from other similar compounds, highlighting its potential as a novel therapeutic agent.
Propiedades
Fórmula molecular |
C18H17N3O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
8-(4-ethylphenyl)-5-methyl-1H-pyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide |
InChI |
InChI=1S/C18H17N3O2S/c1-3-12-4-6-13(7-5-12)14-8-9-16-15(10-14)18-17(11-19-20-18)24(22,23)21(16)2/h4-11H,3H2,1-2H3,(H,19,20) |
Clave InChI |
ISXAVIPPPMJTPN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3NN=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)


![7-[3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B14787716.png)

![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)

![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)

![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)
![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)
